

Spectroscopic Analysis of Tetrahydrofurfuryl Salicylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tetrahydrofurfuryl salicylate

Cat. No.: B1683135

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Tetrahydrofurfuryl salicylate**, a compound of interest in various chemical and pharmaceutical applications. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Introduction

Tetrahydrofurfuryl salicylate (CAS No. 2217-35-8) is an ester of salicylic acid and tetrahydrofurfuryl alcohol.^{[1][2][3]} Its molecular formula is $C_{12}H_{14}O_4$, with a molecular weight of 222.24 g/mol and an exact mass of 222.08920892 Da.^[1] Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide will delve into the theoretical and practical aspects of its analysis using NMR, IR, and MS.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **Tetrahydrofurfuryl salicylate**, the following data tables are based on the analysis of its constituent functional groups: the salicylate moiety and the tetrahydrofurfuryl group.

The proton NMR spectrum of **Tetrahydrofurfuryl salicylate** is predicted to exhibit distinct signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of

the tetrahydrofurfuryl group.

Table 1: Predicted ^1H NMR Chemical Shifts for **Tetrahydrofurfuryl Salicylate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenolic -OH	~10.8	Singlet (broad)	1H
Aromatic (Salicylate)	6.8 - 7.9	Multiplets	4H
-O-CH ₂ - (ester)	~4.3	Doublet	2H
-CH- (tetrahydrofuran)	~4.1	Multiplet	1H
-O-CH ₂ - (tetrahydrofuran)	3.7 - 3.9	Multiplets	2H
-CH ₂ -CH ₂ - (tetrahydrofuran)	1.6 - 2.1	Multiplets	4H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Tetrahydrofurfuryl Salicylate**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~170
Aromatic C-O	~161
Aromatic C (quaternary)	~112
Aromatic C-H	117 - 136
-O-CH ₂ - (ester)	~69
-CH- (tetrahydrofuran)	~77
-O-CH ₂ - (tetrahydrofuran)	~68
-CH ₂ - (tetrahydrofuran)	25 - 29

Note: These are estimated chemical shifts and can be influenced by the solvent and spectrometer frequency.

The IR spectrum of **Tetrahydrofurfuryl salicylate** will be characterized by the vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Frequencies for **Tetrahydrofurfuryl Salicylate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
Phenolic O-H stretch	3200 - 3600	Broad
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch	2850 - 2960	Medium
Ester C=O stretch	1680 - 1710	Strong
Aromatic C=C stretch	1450 - 1600	Medium
C-O stretch (ester & ether)	1050 - 1300	Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for **Tetrahydrofurfuryl Salicylate**

Ion	Predicted m/z	Description
$[M]^+$	222	Molecular Ion
$[M - C_5H_9O]^+$	138	Loss of the tetrahydrofurfuryloxy radical
$[C_7H_5O_3]^+$	137	Salicyloyl cation
$[C_7H_6O_2]^+$	122	Loss of CO from the salicyloyl cation
$[C_5H_9O]^+$	85	Tetrahydrofurfuryl cation
$[C_4H_7]^+$	55	Fragmentation of the tetrahydrofurfuryl ring

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like **Tetrahydrofurfuryl salicylate**.

- Sample Preparation: Dissolve approximately 5-10 mg of **Tetrahydrofurfuryl salicylate** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

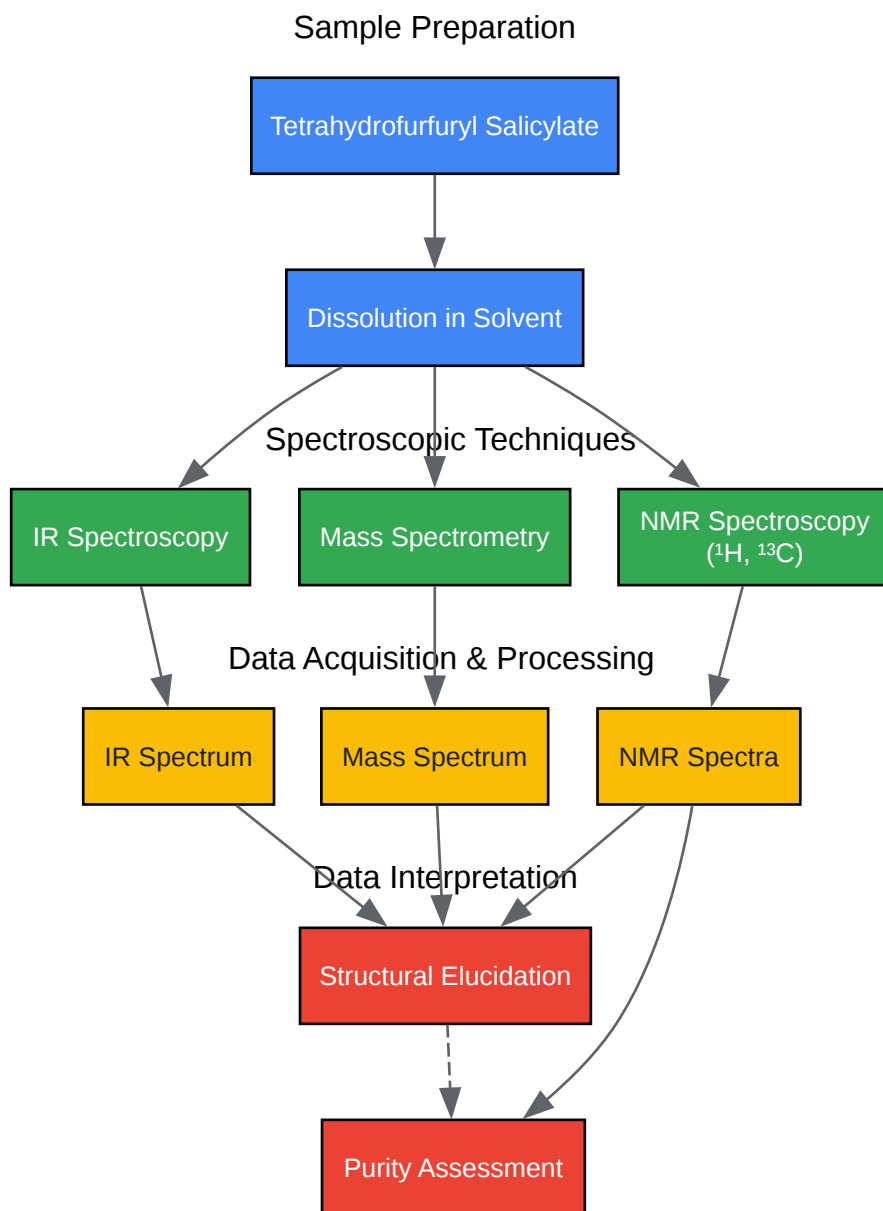
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
- Sample Preparation:
 - Neat Liquid: Place a drop of liquid **Tetrahydrofurfuryl salicylate** between two KBr or NaCl plates to form a thin film.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum.
- Sample Preparation: Prepare a dilute solution of **Tetrahydrofurfuryl salicylate** in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Data Acquisition:

- Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is infused directly or via a liquid chromatograph.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Visualization of the Spectroscopic Analysis

Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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